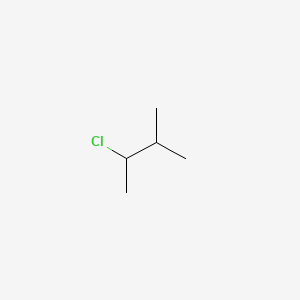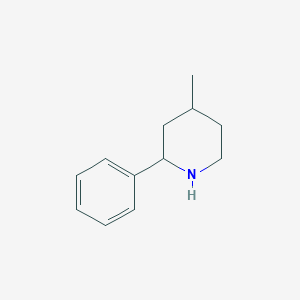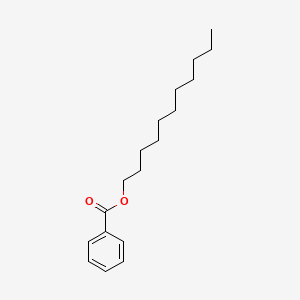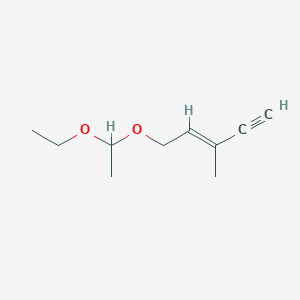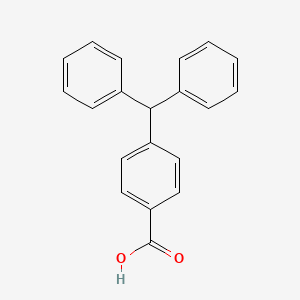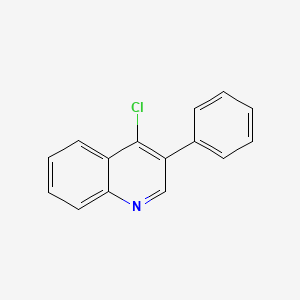
4-Chloro-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-phenylquinoline is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, electronics, and more. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
Synthesis Analysis
Several synthetic methods exist for quinolines. One common approach involves the Skraup synthesis, where aniline and glycerine react to form quinoline. Another method is the Doebner–von Miller quinoline synthesis, which utilizes enaminones as replacements for 1,3-dicarbinols. These synthetic pathways yield quinoline derivatives with varying substituents, impacting their biological activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a chlorine atom at position 4 and a phenyl group attached to position 3. The nitrogen atom in the quinoline ring contributes to its biological properties. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
Quinolines participate in various chemical reactions due to their aromatic nature and nitrogen-containing heterocyclic ring. These reactions include substitution, oxidation, reduction, and cyclization. Functionalization of the quinoline nucleus leads to diverse derivatives with altered properties. For instance, modification of the heterocyclic pyridine ring impacts antimicrobial activity .
Physical And Chemical Properties Analysis
作用機序
The mechanism of action for 4-Chloro-3-phenylquinoline depends on its specific application. Quinolines are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. This disruption ultimately leads to bacterial death. Additionally, the presence of nitrogen groups in quinolines contributes to their biological effects, such as antimicrobial and antiviral activity .
Safety and Hazards
将来の方向性
Research on quinoline derivatives continues to explore novel structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. Scientists aim to optimize pharmacodynamic and pharmacokinetic properties while minimizing side effects. Investigating new synthetic routes and understanding the structure–activity relationships will drive future advancements .
特性
CAS番号 |
6319-32-0 |
|---|---|
分子式 |
C15H10ClN |
分子量 |
239.7 g/mol |
IUPAC名 |
4-chloro-3-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |
InChIキー |
XMMDHTGEXKLBFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
その他のCAS番号 |
6319-32-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



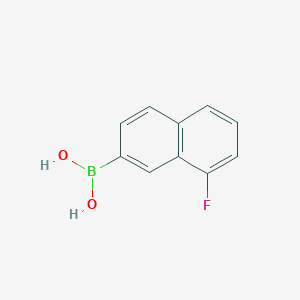
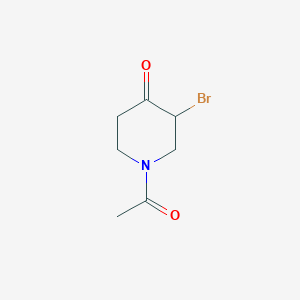
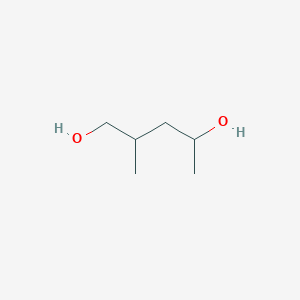
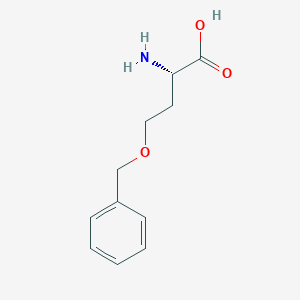
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)

